3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various amino-substituted derivatives.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in drug design and molecular recognition .
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
HOQPOWQDHWWGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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